molecular formula C16H20BNO4 B2891889 Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 2287195-46-2

Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B2891889
CAS No.: 2287195-46-2
M. Wt: 301.15
InChI Key: PMILEEIBKLETHG-UHFFFAOYSA-N
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Description

Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a specialized organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoate ester group, a cyanomethyl group, and a boronic acid derivative, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves multiple steps, starting with the preparation of the benzoic acid derivative

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions under specific conditions to ensure high yield and purity. The process involves the use of catalysts and solvents that are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: Benzoic acid derivatives and carboxylic acids.

  • Reduction: Alcohols and amines.

  • Substitution: Cyanomethylated and boronic acid derivatives.

Scientific Research Applications

Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of boron-containing drugs that can target specific biological pathways.

Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and catalytic processes.

Comparison with Similar Compounds

  • Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a cyanomethyl group.

  • Methyl 4-(cyanomethyl)benzoate: Similar structure but without the boronic acid derivative.

  • Boronic acid esters: Similar boronic acid component but different substituents on the aromatic ring.

Properties

IUPAC Name

methyl 4-(cyanomethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BNO4/c1-15(2)16(3,4)22-17(21-15)13-10-11(8-9-18)6-7-12(13)14(19)20-5/h6-7,10H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMILEEIBKLETHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC#N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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